molecular formula C18H13BrFN5 B2595566 N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-72-7

N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2595566
CAS No.: 890896-72-7
M. Wt: 398.239
InChI Key: JQKQPIGUZZAXCL-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, substituted with a 4-bromo-3-methylphenyl group and a 4-fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted hydrazine and a suitable diketone or ketoester, the pyrazole ring is formed, followed by the formation of the pyrimidine ring through condensation reactions.

  • Substitution Reactions: : The introduction of the 4-bromo-3-methylphenyl and 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions typically require the presence of a strong base and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Halogenated solvents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Chemical Biology: It serves as a tool compound to probe biological processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases or other enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(4-bromo-3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrazolo[3,4-d]pyrimidine core. This unique structure can confer distinct biological activities and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN5/c1-11-8-13(4-7-16(11)19)24-17-15-9-23-25(18(15)22-10-21-17)14-5-2-12(20)3-6-14/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKQPIGUZZAXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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